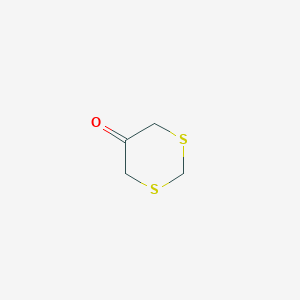
1,3-Dithian-5-one
Übersicht
Beschreibung
1,3-Dithian-5-one is a chemical compound with the CAS Number: 64211-37-6 . It has a molecular weight of 134.22 . It is typically in powder form .
Synthesis Analysis
1,3-Dithian-5-one can undergo a pseudo-four-component combination with different aldehydes and two equivalents of malononitrile in an aqueous medium and in the presence of triethylamine . This reaction forms novel dithian-fused dicyanoanilines efficiently within 2–3 hours . These products, which are formed in high yields and precipitate spontaneously in the reaction mixtures, have the potential for fluorescence activity .
Molecular Structure Analysis
The IUPAC name for 1,3-Dithian-5-one is the same as its common name . Its InChI Code is 1S/C4H6OS2/c5-4-1-6-3-7-2-4/h1-3H2 .
Chemical Reactions Analysis
1,3-Dithian-5-one can react with malononitrile and different aldehydes to give novel dithian-fused dicyanoanilines via a pseudo-four-component fashion . These products are the first examples of dicyanoanilines of their own type having the benzodithiine moiety as the core ring .
Physical And Chemical Properties Analysis
1,3-Dithian-5-one is a powder that is stored at room temperature . It has a melting point of 103-105 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Gas-Phase Chemistry
1,3-Dithianes and 1,3-dithiolanes demonstrate unique behaviors in the gas phase compared to their solution phase reactions. For instance, 1,3-dithiane can undergo elimination reactions to produce thiolates, as well as deprotonation at the 2 carbon in the gas phase, a reaction not observed in solution. This finding highlights the distinct reactivity of 1,3-dithianes under different conditions, which could have implications for their use in various synthetic processes (Bartmess et al., 1981).
Conformational Behavior Analysis
1,3-Dioxanes, including derivatives of 1,3-dithianes, are useful for studying conformational behaviors like gauche effects and electrostatic interactions. This research provides insights into fundamental phenomena in chemistry, contributing to a deeper understanding of molecular structures and behaviors (Juaristi et al., 2003).
Synthetic Organic Chemistry
1,4-Dithianes, and their derivatives, are valuable in synthetic organic chemistry for constructing complex molecular architectures. They offer controlled synthesis of carbon-carbon bonds and can be compared to other building blocks like 1,3-dithianes. Their versatility in synthesizing a wide range of molecular structures, including lipids and carbohydrates, highlights their significance in synthetic chemistry (Ryckaert et al., 2023).
Umpolung Strategies in Organic Synthesis
1,3-Dithiane linchpins are crucial in umpolung strategies for organic synthesis. Their general accessibility and reactivity have led to their widespread application in the synthesis of complex natural and unnatural products. This usage underscores the importance of 1,3-dithianes in innovative synthetic approaches (Smith & Adams, 2004).
Novel Reactions of Carbohydrate Dithianes
Carbohydrate dithianes, when heated, undergo novel mechanisms, leading to the formation of dithiepins. Such reactions demonstrate the unique reactivity of dithianes under specific conditions and offer new avenues for creating distinctive molecular structures (Waddell et al., 1993).
NMR Studies and Structural Analysis
Nuclear magnetic resonance (NMR) studies of 1,3-dithianes provide insights into their structural characteristics, including bond lengths and valency angles. Such studies are essential for understanding the molecular structure and behavior of 1,3-dithianes, which is crucial in their application in various chemical processes (Drew & Kitching, 1981).
Safety And Hazards
Zukünftige Richtungen
In the future, the synthesis of 1,3-Dithian-5-one and its reactions with other compounds could be explored further. For instance, it can react with malononitrile and different aldehydes to produce novel dithian-fused dicyanoanilines . These products have potential for fluorescence activity, which could be useful in various applications .
Eigenschaften
IUPAC Name |
1,3-dithian-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6OS2/c5-4-1-6-3-7-2-4/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQMKWMHOAWQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CSCS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560584 | |
| Record name | 1,3-Dithian-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dithian-5-one | |
CAS RN |
64211-37-6 | |
| Record name | 1,3-Dithian-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,3-dithian-5-one useful in organic synthesis?
A1: 1,3-Dithian-5-one is a versatile building block in organic synthesis due to its reactivity. It readily undergoes double aldol condensation reactions with aromatic aldehydes in the presence of a specific catalyst system. [] This allows for the efficient creation of bisarylmethylidene derivatives, which are valuable intermediates in the synthesis of more complex molecules.
Q2: Can you describe the reaction conditions that facilitate efficient bisarylmethylidene derivative formation from 1,3-dithian-5-one?
A2: Research has shown that a mixture of diethylamine, sodium dodecyl sulfate, and a zirconium salt in water at 50°C enables 1,3-dithian-5-one to undergo double aldol condensation with aromatic aldehydes. [] This particular combination facilitates high product yields within a short reaction time (approximately 2 hours). Notably, the products precipitate out of the reaction mixture, simplifying their isolation and allowing for the recycling of the reaction medium.
Q3: How does the structure of 1,3-dithian-5-one influence its reactivity with nucleophiles?
A3: Studies comparing the reactivity of 1,3-dithian-5-one with 2-phenyl-1,3-dioxan-5-one reveal interesting stereoselectivity patterns. While nucleophiles tend to attack 2-phenyl-1,3-dioxan-5-one from the axial side of the carbonyl group, they predominantly approach 1,3-dithian-5-one from the equatorial side. [] This difference is attributed to torsional strain effects arising from the sulfur atoms in the 1,3-dithian-5-one structure.
Q4: What insights have gas-phase studies provided into the reduction of 1,3-dithian-5-one derivatives?
A4: Gas-phase studies using techniques like flowing afterglow−triple quadrupole have been instrumental in understanding the intrinsic diastereoselectivity of hydride reductions. Research on 2-tert-butyl-1,3-dithian-5-one, in particular, revealed a preference for equatorial reduction. [] This finding, consistent with condensed-phase observations, highlights the influence of steric factors on the reduction pathway and underscores the value of gas-phase experiments in elucidating reaction mechanisms.
Q5: Are there analytical techniques specifically designed for studying 1,3-dithian-5-one and its derivatives?
A5: While specific techniques solely dedicated to 1,3-dithian-5-one and its derivatives might not exist, standard analytical methods in organic chemistry are routinely employed for their characterization. These include nuclear magnetic resonance (NMR) spectroscopy, which provides information about the compound's structure and stereochemistry. [] Additionally, techniques like infrared (IR) spectroscopy can be used to identify functional groups, and mass spectrometry (MS) helps determine the molecular weight and fragmentation patterns of the compound and its derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



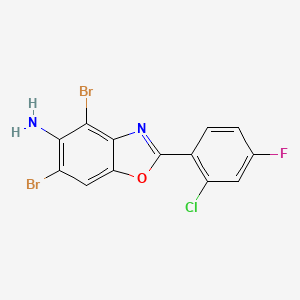
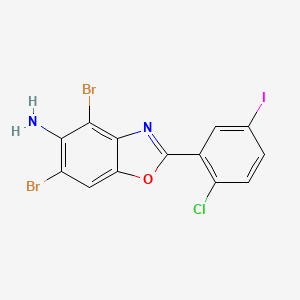
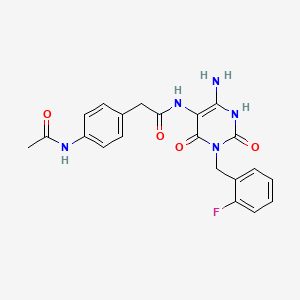

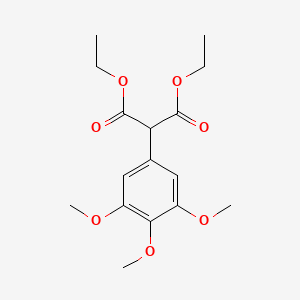
![5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B3055294.png)
![[1,1'-Biphenyl]-4-acetamide](/img/structure/B3055295.png)

![(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B3055298.png)




